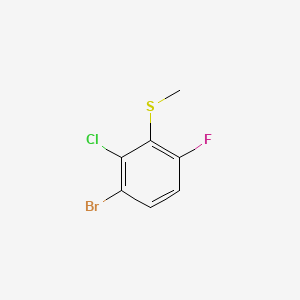![molecular formula C11H21NO3 B6286667 tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate CAS No. 2370967-14-7](/img/structure/B6286667.png)
tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate (TBHCM) is an organic compound with a cyclic structure and a methyl carbamate group. It is a synthetic compound that has been in use since the mid-20th century for a variety of purposes. TBHCM has been used in the synthesis of pharmaceuticals, agrochemicals, and as an intermediate in the production of other chemicals. It has also been studied for its potential as an antifungal agent, as well as its ability to inhibit the growth of certain bacteria.
作用机制
The exact mechanism of action of tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate is not fully understood. However, it is believed that it works by inhibiting the activity of certain enzymes involved in the synthesis of cell wall components, such as chitin. This inhibition prevents the growth of fungi and bacteria. In addition, this compound may also act as an inhibitor of the synthesis of other compounds, such as fatty acids, which are important for the growth of certain bacteria.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In vitro studies have shown that this compound is able to inhibit the growth of certain fungi and bacteria. In addition, this compound has also been shown to inhibit the synthesis of certain fatty acids, which are important for the growth of certain bacteria.
实验室实验的优点和局限性
The use of tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and is stable in a wide range of conditions. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, there are also some limitations associated with the use of this compound in laboratory experiments. It is not as effective against certain bacteria and fungi as other compounds, and it can be difficult to accurately measure its concentration in a solution.
未来方向
There are a number of potential future directions for research involving tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate. One potential direction is to further investigate its mechanism of action and to identify other compounds that may be more effective than this compound in inhibiting the growth of certain bacteria and fungi. Additionally, further research could focus on the development of new synthesis methods for this compound, as well as the development of new applications for the compound. Finally, further research could focus on the development of methods for accurately measuring the concentration of this compound in a solution.
合成方法
Tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate is synthesized through a multi-step reaction process. The first step involves the reaction of tert-butyl alcohol with an ester of cyclopentanecarboxylic acid, resulting in the formation of an ester of tert-butyl cyclopentylcarboxylate. The second step involves the reaction of this ester with an amine, such as dimethylamine, to form an amide of tert-butyl cyclopentylcarboxylate. The third step involves the reaction of this amide with methyl isocyanate, resulting in the formation of this compound.
科学研究应用
Tert-Butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methyl-carbamate has been studied for its potential applications in a variety of scientific research fields. It has been studied as an antifungal agent and has been found to be effective against a number of fungi. It has also been studied for its ability to inhibit the growth of certain bacteria, such as Staphylococcus aureus. In addition, this compound has been studied as an intermediate in the synthesis of other chemicals, such as the antifungal agent fluconazole.
属性
IUPAC Name |
tert-butyl N-[(1S,3R)-3-hydroxycyclopentyl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12(4)8-5-6-9(13)7-8/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SREITKHLXHZJEE-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H]1CC[C@H](C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


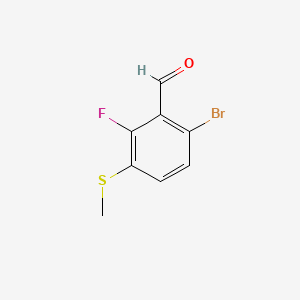
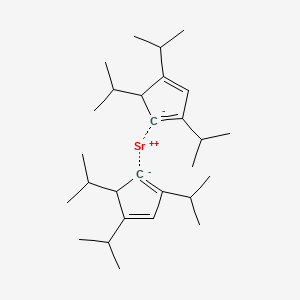
![Chlorobis[2-(diphenylphosphino)ethanamine]ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6286607.png)
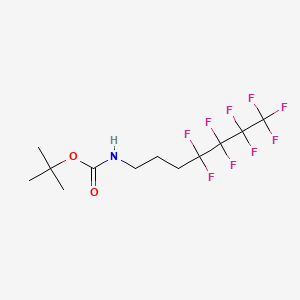
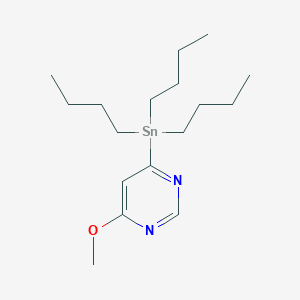

![Dichloro[8-(diisopropylphosphino)-5-fluoro-2-(2-pyridinyl)quinoline]iron(II), 98%](/img/structure/B6286646.png)

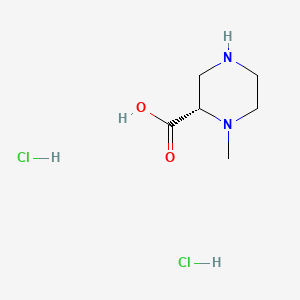


![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)
